3-Bromo-5-(2,4-difluorophenyl)pyridine
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Overview
Description
3-Bromo-5-(2,4-difluorophenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 3-position and a 2,4-difluorophenyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2,4-difluorophenyl)pyridine typically involves the bromination of 5-(2,4-difluorophenyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2,4-difluorophenyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-Bromo-5-(2,4-difluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2,4-difluorophenyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary, but the compound’s halogenated structure often enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(3,4-difluorophenyl)pyridine
- 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-Bromo-5-(2,4-difluorophenyl)pyridine is unique due to the specific positioning of the bromine and difluorophenyl groups, which can influence its reactivity and binding properties
Properties
CAS No. |
1070882-69-7 |
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Molecular Formula |
C11H6BrF2N |
Molecular Weight |
270.07 g/mol |
IUPAC Name |
3-bromo-5-(2,4-difluorophenyl)pyridine |
InChI |
InChI=1S/C11H6BrF2N/c12-8-3-7(5-15-6-8)10-2-1-9(13)4-11(10)14/h1-6H |
InChI Key |
PBKSWRFMJYAJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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